An In-depth Technical Guide to the Chemical Structure and Biological Activity of Tanghinin
An In-depth Technical Guide to the Chemical Structure and Biological Activity of Tanghinin
This technical guide provides a comprehensive overview of the chemical structure, biological activity, and relevant experimental methodologies for Tanghinin, a cardenolide glycoside of interest to researchers, scientists, and drug development professionals. The information presented herein is curated from publicly available scientific literature and databases.
Chemical Structure and Properties of Tanghinin
Tanghinin, sometimes referred to as Tannagine, is a naturally occurring cardenolide glycoside isolated from the seeds of Cerbera manghas[1]. Its chemical structure is characterized by a steroid nucleus with a five-membered lactone ring and a sugar moiety attached.
Chemical Structure:
The chemical structure of Tanghinin is provided below:
Chemical and Physical Properties:
| Property | Value | Source |
| IUPAC Name | [(2R,3S,4R,5S,6S)-5-hydroxy-2-[[(1R,3S,5S,7S,10S,11R,14R,15R,18R)-18-hydroxy-10,14-dimethyl-15-(5-oxo-2H-furan-3-yl)-2-oxapentacyclo[9.7.0.0¹,³.0⁵,¹⁰.0¹⁴,¹⁸]octadecan-7-yl]oxy]-4-methoxy-6-methyloxan-3-yl] acetate | PubChem |
| Molecular Formula | C₃₂H₄₆O₁₀ | PubChem |
| Molecular Weight | 590.7 g/mol | PubChem |
| CAS Number | 25390-16-3 | PubChem |
Biological Activity and Quantitative Data
Tanghinin has demonstrated cytotoxic activities against several human cancer cell lines. A study by Cheenpracha et al. (2004) reported its efficacy against oral human epidermoid carcinoma (KB), human breast cancer cell (BC), and human small cell lung cancer (NCI-H187) cell lines[1]. While the study confirmed cytotoxic activity, specific IC50 values were not provided in the available abstract.
Table of Quantitative Bioactivity Data:
| Compound | Cell Line | Activity Type | IC50 Value | Source |
| Tanghinin | Oral Human Epidermoid Carcinoma (KB) | Cytotoxicity | Data not available | Cheenpracha et al., 2004[1] |
| Tanghinin | Human Breast Cancer (BC) | Cytotoxicity | Data not available | Cheenpracha et al., 2004[1] |
| Tanghinin | Human Small Cell Lung Cancer (NCI-H187) | Cytotoxicity | Data not available | Cheenpracha et al., 2004[1] |
Experimental Protocols
Isolation of Tanghinin from Cerbera manghas Seeds
The following is a generalized protocol for the isolation of cardenolide glycosides like Tanghinin from Cerbera manghas seeds, based on common phytochemical extraction and isolation techniques. For a detailed, specific protocol, it is recommended to consult the original research article by Cheenpracha et al. (2004)[1].
-
Sample Preparation: Air-dried and powdered seeds of Cerbera manghas are subjected to extraction.
-
Extraction: The powdered material is typically extracted with a solvent such as methanol or ethanol at room temperature for an extended period. The extraction process is often repeated multiple times to ensure maximum yield.
-
Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure and then partitioned between different immiscible solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.
-
Chromatographic Separation: The fraction containing the cardenolides (often the ethyl acetate or butanol fraction) is subjected to various chromatographic techniques for further purification. This may include:
-
Column Chromatography: Using silica gel or other stationary phases with a gradient of solvents (e.g., hexane-ethyl acetate, chloroform-methanol) to separate different compounds.
-
Preparative Thin-Layer Chromatography (TLC): For further purification of semi-pure fractions.
-
High-Performance Liquid Chromatography (HPLC): A final purification step using a suitable column (e.g., C18) and mobile phase to obtain pure Tanghinin.
-
-
Structure Elucidation: The structure of the isolated pure compound is then confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).
Cytotoxicity Assay (MTT Assay)
The following is a generalized protocol for assessing the cytotoxicity of a compound like Tanghinin using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (e.g., KB, BC, NCI-H187) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of Tanghinin (typically in a series of dilutions) and a vehicle control (e.g., DMSO). A positive control (a known cytotoxic drug) is also included.
-
Incubation: The plates are incubated for a specific period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (e.g., 0.5 mg/mL in sterile PBS) is added to each well, and the plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway
The precise signaling pathway through which Tanghinin exerts its cytotoxic effects has not been extensively elucidated in the available literature. However, a study on its aglycone, Tanghinigenin , provides valuable insights. This study demonstrated that Tanghinigenin induces apoptosis in human promyelocytic leukemia (HL-60) cells through the activation of the extrinsic (death receptor) and intrinsic (mitochondrial) apoptosis pathways. Key events include the upregulation of Fas and FasL, followed by the activation of initiator caspases-8 and -9, and the executioner caspase-3.
Based on this information, a representative diagram of the proposed apoptotic signaling pathway initiated by the aglycone of Tanghinin is presented below.
Caption: Proposed apoptotic signaling pathway induced by Tanghinigenin.
